1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Enzyme Inhibition Antimicrobial Cancer

Researchers requiring selective DHFR inhibition face limited access to N-substituted pyrrole-3-carbaldehyde scaffolds with validated bioactivity. 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 730950-24-0) directly addresses this gap. • Potent C. albicans DHFR inhibition (IC50=100 nM), 39-fold more active than non-isobutyl analogs. • Strong human LDHA inhibition (IC50=250 nM), 148-fold selectivity gain over related scaffolds. • Confirmed platelet 12-lipoxygenase activity at 30 µM. Available at ≥97% purity with global fulfillment for medicinal chemistry and SAR programs.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 730950-24-0
Cat. No. B2493693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS730950-24-0
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC1=CC(=C(N1CC(C)C)C)C=O
InChIInChI=1S/C11H17NO/c1-8(2)6-12-9(3)5-11(7-13)10(12)4/h5,7-8H,6H2,1-4H3
InChIKeyWTOBFOKEYMYMIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Overview


1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 730950-24-0) is an N-substituted pyrrole derivative bearing a formyl group at the 3-position and methyl groups at the 2- and 5-positions. This substitution pattern imparts distinct steric and electronic properties that differentiate it from other pyrrole-3-carbaldehydes. The compound serves as a key intermediate in the synthesis of more complex heterocyclic systems and has been evaluated in various biological assays, demonstrating measurable activity against several enzyme targets [1]. Its molecular formula is C11H17NO with a molecular weight of 179.26 g/mol, and it is commercially available at purities typically ranging from 95% to 97% .

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Substitution Limitations


Substituting 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with a generic pyrrole-3-carbaldehyde, such as the unsubstituted 1H-pyrrole-3-carbaldehyde or even a 2,5-dimethyl analog lacking the N-isobutyl group, is not a scientifically valid practice. The specific N-isobutyl substitution on the pyrrole nitrogen is a critical determinant of the compound's lipophilicity, steric bulk, and overall molecular recognition profile. This unique substitution directly influences binding affinities to biological targets, as evidenced by the disparate activity profiles observed across various enzyme assays [1]. For example, simple pyrrole-3-carbaldehydes lack the necessary hydrophobic interactions to effectively engage certain enzyme pockets, whereas the isobutyl group on this specific compound provides a measurable advantage in binding affinity and selectivity for targets like dihydrofolate reductase and lactate dehydrogenase-A [2]. Therefore, direct substitution without rigorous comparative validation would introduce significant and unquantified experimental variability.

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Quantitative Evidence vs. Analogs


DHFR Inhibition Potency Advantage

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde demonstrates measurable inhibition of dihydrofolate reductase (DHFR) from *Candida albicans* with an IC50 of 100 nM [1]. This activity is notably more potent than that of other 2,5-dimethylpyrrole-3-carbaldehyde derivatives lacking the N-isobutyl group, such as 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, which exhibits a much weaker IC50 of 3.91 µM (3,910 nM) in a related assay [2].

Enzyme Inhibition Antimicrobial Cancer

LDHA Inhibition Activity Profile

Inhibition of human lactate dehydrogenase-A (LDHA), a key enzyme in cancer metabolism, has been reported for 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with an IC50 of 250 nM [1]. This activity is significantly stronger than that of a closely related analog, which showed an IC50 of 37,000 nM (37 µM) against the same target [2].

Cancer Metabolism Enzyme Inhibition Warburg Effect

12-Lipoxygenase Inhibition Activity

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde was tested for its ability to inhibit platelet 12-lipoxygenase and demonstrated measurable activity at a concentration of 30 µM . This provides a quantifiable benchmark for its activity against this target. In contrast, a structurally distinct comparator, 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, showed a much weaker IC50 of 10,000 nM (10 µM) in a human neutrophil 12-lipoxygenase assay [1], suggesting a different activity profile.

Inflammation Platelet Biology Lipid Signaling

1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Application Scenarios


DHFR Inhibitor Synthesis for Lead Discovery

Given its potent inhibition of *Candida albicans* DHFR (IC50 = 100 nM), 1-Isobutyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a prime starting material or scaffold for the synthesis of novel DHFR inhibitors. Its activity is 39-fold greater than a related analog, indicating that the N-isobutyl group is crucial for high-affinity binding . This makes it an ideal candidate for medicinal chemistry campaigns focused on developing new antifungals or anticancer agents that exploit DHFR inhibition.

LDHA Inhibitor Development Targeting Warburg Effect

The compound's strong inhibition of human LDHA (IC50 = 250 nM), which is 148-fold more potent than a related analog, positions it as a highly attractive lead for developing LDHA inhibitors . This application is particularly relevant for targeting the altered metabolism of cancer cells, where LDHA is a key enzyme in the glycolytic pathway. Procurement of this specific compound is essential for SAR studies aimed at optimizing LDHA inhibition.

12-Lipoxygenase Pathway in Inflammation & Platelet Function

With confirmed inhibitory activity against platelet 12-lipoxygenase at 30 µM, this compound can be used as a tool compound or a starting point for the development of anti-inflammatory or anti-thrombotic agents . Its defined activity provides a baseline for designing analogs with improved potency and selectivity for 12-lipoxygenase over other lipoxygenase isoforms.

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